Ethyl 2-(2-Bromoethyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

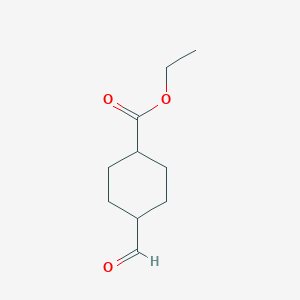

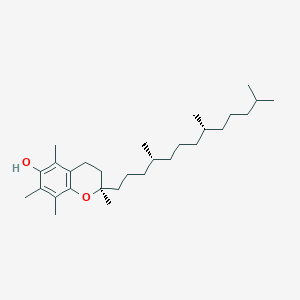

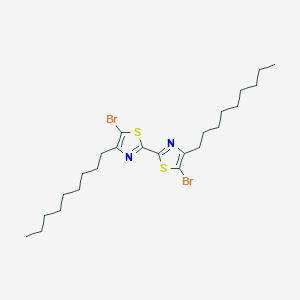

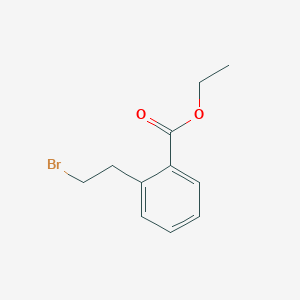

Ethyl 2-(2-Bromoethyl)benzoate is a halobenzoic acid ethyl ester . It is also known by its IUPAC name, ethyl 2-(2-bromoethyl)benzoate .

Synthesis Analysis

The synthesis of Ethyl 2-(2-Bromoethyl)benzoate involves three steps: alkylation, esterification, and alkylation . The process starts with isochroman-1-one and bromine in tetrachloromethane at 20 - 60°C for 19 hours. Then, ethanol is added in tetrachloromethane at 0°C for 1 hour . The residue is purified by silica chromatography, yielding ethyl 2-(2-bromoethyl)benzoate as a pale yellow oil .Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-Bromoethyl)benzoate is C11H13BrO2 . The InChI code is 1S/C11H13BrO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7-8H2,1H3 .Chemical Reactions Analysis

The synthesis of Ethyl 2-(2-Bromoethyl)benzoate involves a reaction with bromine and isochroman-1-one in tetrachloromethane, followed by the addition of ethanol .Physical And Chemical Properties Analysis

Ethyl 2-(2-Bromoethyl)benzoate has a molecular weight of 257.13 . It is a liquid at room temperature . The compound has a refractive index of n20/D 1.544 . Its density is 1.443 g/mL at 25 °C .科学的研究の応用

Synthesis and Applications in Organic Chemistry

Ethyl 2-(2-Bromoethyl)benzoate is recognized for its utility in organic synthesis, serving as a versatile substrate and precursor for the development of various compounds with potential pharmaceutical applications. The synthesis and applications of similar bioactive precursors demonstrate the significance of such chemicals in the discovery and production of new bioactive molecules with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. These compounds are essential in the pharmaceutical industry for the preparation of medical products, highlighting the critical role of ethyl 2-(2-bromoethyl)benzoate in organic synthesis and its potential in pharmaceutical applications (Farooq & Ngaini, 2019).

Biocompatible Materials from Hyaluronan Esterification

Research into biocompatible, degradable materials has led to the development of modified natural polymers, with hyaluronan derivatives showing promise for clinical applications. Ethyl 2-(2-bromoethyl)benzoate, through the esterification of carboxyl groups of hyaluronan, contributes to the creation of new materials with varied biological properties. These derivatives, including ethyl and benzyl hyaluronan esters, exhibit different physico-chemical properties affecting polymer stability and hydration. The extent of chemical esterification significantly influences these materials' biological properties, offering a spectrum of polymers that can either promote or inhibit the adhesion of specific cell types. This versatility underscores the potential of ethyl 2-(2-bromoethyl)benzoate derivatives in developing biocompatible materials for various clinical uses (Campoccia et al., 1998).

Environmental and Safety Considerations

While not directly related to ethyl 2-(2-bromoethyl)benzoate, the environmental occurrence and safety considerations of similar compounds, like brominated flame retardants, provide a contextual understanding of the broader implications of using such chemicals. These studies emphasize the importance of ongoing research into the occurrence, environmental fate, toxicity, and potential hazards of chemicals used in industry and their derivatives. Understanding the environmental and safety aspects of these compounds is crucial for mitigating risks associated with their use and disposal (Zuiderveen et al., 2020).

作用機序

Target of Action

Ethyl 2-(2-Bromoethyl)benzoate is a type of benzoate compound . Benzoate compounds are known to act as local anesthetics . They primarily target the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses .

Mode of Action

Local anesthetics like Ethyl 2-(2-Bromoethyl)benzoate bind to specific parts of the sodium ion channels on the nerve membrane . They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

It is known that local anesthetics can reduce the excitability of the membrane and have no effect on the resting potential . This suggests that Ethyl 2-(2-Bromoethyl)benzoate may interfere with the normal function of sodium ion channels, disrupting the flow of sodium ions and thus the transmission of nerve impulses.

Pharmacokinetics

It is known that the compound is used as a local anesthetic, suggesting that it is likely to be administered topically and absorbed through the skin

Result of Action

The primary result of Ethyl 2-(2-Bromoethyl)benzoate’s action is local anesthesia . By blocking the conduction of nerve impulses, it causes a temporary loss of sensation in the area where it is applied. This makes it useful for procedures that require local anesthesia, such as minor surgical operations .

Action Environment

The action of Ethyl 2-(2-Bromoethyl)benzoate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in a refrigerated environment . Additionally, the compound’s solubility in water suggests that it may spread in water systems , potentially affecting its distribution and action

Safety and Hazards

Ethyl 2-(2-Bromoethyl)benzoate is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided . In case of contact, wash with plenty of water and seek medical attention if necessary .

将来の方向性

While specific future directions for Ethyl 2-(2-Bromoethyl)benzoate are not mentioned in the search results, benzoate compounds have been studied for their potential use as local anesthetics . This suggests that Ethyl 2-(2-Bromoethyl)benzoate could potentially be explored in this context in future research.

特性

IUPAC Name |

ethyl 2-(2-bromoethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAWHAYBJQQBGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-Bromoethyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)

![(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B171824.png)